- Pyrrolopyridines as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases linked to disregulated cell proliferation or disregulated protein kinase, World Intellectual Property Organization, , ,

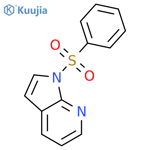

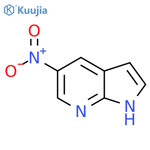

Cas no 937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)

![1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/937012-11-8x500.png)

937012-11-8 structure

商品名:1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

CAS番号:937012-11-8

MF:C13H9N3O4S

メガワット:303.293261289597

MDL:MFCD11616443

CID:832939

PubChem ID:49759166

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)-

- tert-butyl 1-formylpiperidine-4-carboxylate

- 1-(Phenylsulphonyl)-5-nitro-7-azaindole

- 1-Benzenesulfonyl-5-nitro-1H-indole

- 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

- 1H-Indole,5-nitro-1-(phenylsulfonyl)

- 5-nitro-1-(phenylsulfonyl)-1H-indole

- 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- N-phenylsulfonyl-5-nitroindole

- 1H-Pyrrolo[2,3-b]pyridine,5-nitro-1-(phenylsulfonyl)-

- WLSHPXXCDBYQNM-UHFFFAOYSA-N

- 3063AH

- 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (ACI)

- 1-(Benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine

- 1-Phenylsulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

- 1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

- MFCD11616443

- 937012-11-8

- CS-B0522

- SY321505

- PB43901

- SCHEMBL1963327

- AKOS027420576

- CS-14118

-

- MDL: MFCD11616443

- インチ: 1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H

- InChIKey: WLSHPXXCDBYQNM-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=C2C=CN(C2=NC=1)S(C1C=CC=CC=1)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 303.03100

- どういたいしつりょう: 213.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 106

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- PSA: 106.16000

- LogP: 3.78550

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM333345-250mg |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 95%+ | 250mg |

$296 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB0004-25G |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |

937012-11-8 | 97% | 25g |

¥ 29,700.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D710895-10G |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |

937012-11-8 | 97% | 10g |

$2795 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-100mg |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 98% | 100mg |

¥řǒŎň | 2023-07-25 | |

| Chemenu | CM333345-25g |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 95%+ | 25g |

$7400 | 2024-07-19 | |

| eNovation Chemicals LLC | D710895-25G |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine |

937012-11-8 | 97% | 25g |

$4860 | 2023-09-03 | |

| Chemenu | CM333345-10g |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 95%+ | 10g |

$3700 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058312-250mg |

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

937012-11-8 | 98% | 250mg |

¥ǜĶňĶ | 2023-07-25 | |

| 1PlusChem | 1P00GUEX-500mg |

1H-Pyrrolo[2,3-b]pyridine, 5-nitro-1-(phenylsulfonyl)- |

937012-11-8 | 95% | 500mg |

$318.00 | 2024-04-20 | |

| Aaron | AR00GUN9-1g |

1H-Pyrrolo[2,3-B]pyridine, 5-nitro-1-(phenylsulfonyl)- |

937012-11-8 | 97% | 1g |

$444.00 | 2025-02-10 |

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Trifluoroacetic anhydride , Tetrabutylammonium nitrate Solvents: Dichloromethane ; rt → -5 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Pyridine ; 6 h, reflux

リファレンス

- Preparation of fused bicyclic pyrimidine derivatives and uses thereof, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Dichloromethane ; 0 °C; 48 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Azaindole derivatives as glucokinase activators and their preparation and use in the treatment of metabolic disorders, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt

リファレンス

- A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia, European Journal of Medicinal Chemistry, 2020, 193,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ; 0 °C; overnight, rt

リファレンス

- Preparation of fused heterocyclic containing N,N'-disubstituted urea moiety as FMS-like tyrosine kinase 3 FLT3 inhibitors useful for treatment of hematological cancers, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 h, rt

1.2 2 h, rt

リファレンス

- Preparation of pyrrolidone derivatives as methionylaminopeptidase inhibitors, China, , ,

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Raw materials

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine Preparation Products

1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

937012-11-8 (1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937012-11-8)1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine

清らかである:99%

はかる:100g

価格 ($):9788.0